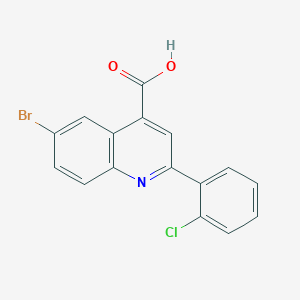

6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJQBZXALAXXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359752 | |

| Record name | 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445289-24-7 | |

| Record name | 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation

Cyclocondensation

Reaction conditions:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (conc.) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 12–16 hours |

| Yield | 68–72% |

The annulation forms the quinoline skeleton with an ester group at position 4, which is later hydrolyzed to the carboxylic acid.

Sequential Functionalization of Preformed Quinoline

| Parameter | Value |

|---|---|

| NBS Equiv. | 1.1 |

| Solvent | CCl₄ |

| Conversion | >95% |

One-Pot Tandem Synthesis

Industrial-scale production favors one-pot methodologies to reduce purification steps. A patented route (CN102924374B) outlines:

Reaction Sequence

Key Data

| Step | Catalyst | Yield (%) |

|---|---|---|

| Condensation | NaOH | 99 |

| Aldol Addition | None | 85 |

| Oxidation | KMnO₄ | 90 |

This route achieves an overall yield of 75.6% with minimal intermediate isolation.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields for time-sensitive steps.

Esterification-Coupling-Hydrolysis Cascade

-

Esterification : 6-Bromoquinoline-4-carboxylic acid reacts with SOCl₂ to form the acyl chloride (1 hour, 70°C).

-

Coupling : 2-Chlorophenylzinc bromide (Grignard reagent) adds to the acyl chloride under microwave irradiation (150 W, 15 minutes).

-

Hydrolysis : NaOH(aq) converts the ester to carboxylic acid (2 hours, 80°C).

| Step | Time (min) | Yield (%) |

|---|---|---|

| Esterification | 60 | 92 |

| Coupling | 15 | 88 |

| Hydrolysis | 120 | 95 |

This method reduces total synthesis time from 24 hours to <4 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Friedländer | High regioselectivity | Multi-step purification | Lab-scale |

| Sequential | Modular flexibility | Costly palladium catalysts | Pilot-scale |

| One-Pot | Industrial efficiency | Requires high-purity inputs | Industrial-scale |

| Microwave | Rapid synthesis | Specialized equipment needed | Lab-scale |

Structural Validation and Quality Control

Post-synthesis, the compound is characterized using:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide and other nucleophiles.

Oxidation and Reduction: Standard oxidizing and reducing agents can be used, although specific examples are not provided in the literature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .

Scientific Research Applications

6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

quinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity . The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid with structurally analogous compounds, focusing on substituents, molecular weights, and key properties:

Key Structural Insights

- Substituent position : Bromine at position 6 (vs. 7 or 8) optimizes steric compatibility with enzyme active sites .

- Aromatic vs. heteroaromatic groups : 2-(2-Chlorophenyl) derivatives exhibit stronger π-π stacking than furyl or thiophenyl analogs, enhancing target binding .

- Carboxylic acid vs. carboxamide : The free carboxylic acid group improves solubility and hydrogen-bonding capacity compared to methyl esters or amides .

Biological Activity

6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H12BrClN2O2

- Molecular Weight : 362.61 g/mol

- CAS Number : 445289-24-7

The compound features a quinoline ring system with bromine and chlorine substituents that enhance its reactivity and biological efficacy. The structural complexity allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to antimicrobial or anticancer effects. For example, it may inhibit lactate dehydrogenase (LDH), which plays a role in cancer cell metabolism .

- Cell Cycle Modulation : Research indicates that quinoline derivatives can induce apoptosis and arrest the cell cycle in cancer cells. This effect is mediated through the activation of pathways that lead to cell death or growth inhibition .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens:

- Antibacterial : The compound exhibits activity against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial DNA synthesis or inhibiting essential enzymes.

- Antifungal : Studies have indicated effectiveness against certain fungal strains, likely through similar mechanisms as its antibacterial properties.

Anticancer Activity

The compound has been explored for its anticancer potential across multiple cancer cell lines:

- Cell Line Studies : In vitro studies have shown that it can inhibit proliferation in several cancer types, including leukemia and breast cancer cells. The observed IC50 values suggest potent activity, often below 10 µM .

- Mechanisms : The anticancer effects are believed to be mediated by apoptosis induction and cell cycle arrest at the G2/M phase, promoting cell death in malignant cells .

Antitubercular Activity

Recent research has highlighted the potential of 6-bromo derivatives as antitubercular agents:

- Activity Against Mycobacterium tuberculosis : Certain analogs have shown promise in inhibiting non-replicating forms of M. tuberculosis, suggesting a potential role in treating latent tuberculosis infections .

Case Studies and Research Findings

Q & A

Basic: What are the common synthetic routes for preparing 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid?

A standard approach involves esterification of the carboxylic acid precursor. For example, reacting 2-aryl-6-bromoquinoline-4-carboxylic acid with absolute ethanol and concentrated sulfuric acid under reflux (15–17 hours), followed by purification via column chromatography (silica gel, petroleum ether:ethyl acetate) . This method ensures high purity (>95%) and avoids side reactions like decarboxylation. Alternative routes include coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-chlorophenyl group, though regioselectivity must be monitored via HPLC or LC-MS .

Advanced: How does substitution pattern (e.g., bromo vs. chloro) affect the reactivity of quinoline-4-carboxylic acid derivatives in cross-coupling reactions?

The bromine atom at position 6 enhances electrophilicity, making it more reactive than chloro substituents in nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings. For instance, 6-bromo derivatives exhibit higher yields (>80%) in Suzuki reactions compared to chloro analogs due to stronger C–Br bond polarization . However, steric hindrance from the 2-chlorophenyl group may reduce coupling efficiency at position 3. X-ray crystallography (e.g., ethyl ester derivatives) confirms spatial constraints influencing reactivity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for quinoline) and confirm esterification or carboxylate formation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 376.96 for CHBrClNO) and detects halogen isotopes (e.g., Br/Br doublet) .

- X-Ray Diffraction : Resolves crystal packing and bond angles, critical for confirming regiochemistry in solid-state studies .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity in quinoline derivatives?

Modifying the 2-chlorophenyl group to electron-deficient substituents (e.g., trifluoromethyl) enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays. For example, 2-(4-isopropoxyphenyl) analogs show improved IC values (≤1 µM) compared to unsubstituted phenyl groups . Computational docking (e.g., AutoDock Vina) predicts interactions with catalytic residues, guiding rational design .

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles.

- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent dispersion .

Advanced: How do solubility challenges in aqueous buffers impact pharmacological assays?

The carboxylic acid group confers pH-dependent solubility (pKa ~3.5). Below pH 3, protonation reduces solubility (<0.1 mg/mL), complicating in vitro assays. Strategies include:

- Salt Formation : Sodium or potassium salts improve solubility (≥5 mg/mL at pH 7.4) .

- Co-Solvents : Use DMSO (≤10%) or PEG-400 to maintain solubility without denaturing proteins .

Basic: What is the role of the carboxylic acid moiety in metal coordination or prodrug design?

The carboxylate group chelates divalent metals (e.g., Zn, Mg), enabling applications in metalloenzyme inhibition. For prodrugs, esterification (e.g., ethyl ester) enhances bioavailability by increasing lipophilicity (logP from 2.1 to 3.8) . Hydrolysis in vivo regenerates the active acid form .

Advanced: How to resolve contradictions in reported biological activity data across similar analogs?

Discrepancies often arise from assay conditions (e.g., serum protein binding) or impurity profiles. For example, residual DMF (from synthesis) may inhibit cytochrome P450 enzymes, leading to false negatives. Mitigation steps:

- HPLC Purity Validation : Ensure ≥95% purity with dual-wavelength detection (254 nm and 280 nm) .

- Dose-Response Curves : Use 8-point dilutions to confirm EC reproducibility across independent labs .

Basic: What chromatographic methods are optimal for purifying this compound?

- Normal-Phase Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (1:9 to 1:4) resolves brominated byproducts .

- Reverse-Phase HPLC : C18 columns with acetonitrile/water (+0.1% TFA) achieve baseline separation of diastereomers (retention time ~12.5 min) .

Advanced: What strategies mitigate decomposition during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.